2-(2-Hydroxypropan-2-yl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of a hydroxy group, a methoxy group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is often obtained through distillation and purification processes to meet the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropan-2-yl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Hydroxypropan-2-yl)-4-methoxyphenol: Similar structure but with different substitution patterns on the benzene ring.
2-(2-Hydroxypropan-2-yl)-5-methylphenol: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
21022-76-4 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-10(2,12)7-5-4-6-8(13-3)9(7)11/h4-6,11-12H,1-3H3 |
InChI Key |
HSHQWFGFPFYQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.